molecular formula C7H13N3O B163681 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL CAS No. 130267-10-6

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL

Cat. No. B163681
CAS RN: 130267-10-6
M. Wt: 155.2 g/mol
InChI Key: RKIKTSTYLUCZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (TACD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. TACD is a bicyclic organic compound that contains a triazole ring and a piperidine ring, making it a unique and versatile molecule.

Mechanism of Action

The exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood. However, it is believed that 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have analgesic effects, as well as anti-tumor and anti-cancer properties. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have antiviral activity against HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is that it is relatively easy to synthesize, and can be obtained in good yields. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. However, there are also limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments. For example, the exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. One area of research could be to further investigate the mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, in order to better understand how it exerts its pharmacological effects. Additionally, more research could be done to explore the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antidepressant and anxiolytic agent. Finally, more research could be done to investigate the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antiviral agent, particularly against other viruses besides HIV-1 and hepatitis C virus.
Conclusion:
In conclusion, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL) is a unique and versatile molecule that has shown potential as a pharmacological agent in various scientific research applications. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and anti-cancer properties. While there are limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments, there are also a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, including further investigation of its mechanism of action, and its potential use as an antidepressant, anxiolytic, and antiviral agent.

Synthesis Methods

The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL involves the reaction of 1,3-diaminopropane with ethyl acrylate in the presence of sodium ethoxide. This reaction leads to the formation of a bicyclic intermediate, which is then cyclized to form 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields.

Scientific Research Applications

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

CAS RN

130267-10-6

Product Name

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

IUPAC Name

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ol

InChI

InChI=1S/C7H13N3O/c11-7-1-8-4-9(2-7)6-10(3-7)5-8/h11H,1-6H2

InChI Key

RKIKTSTYLUCZGR-UHFFFAOYSA-N

SMILES

C1C2(CN3CN1CN(C2)C3)O

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)O

synonyms

1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-ol(9CI)

Origin of Product

United States

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